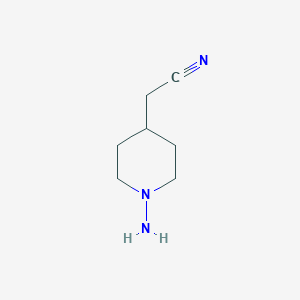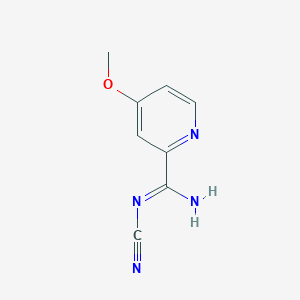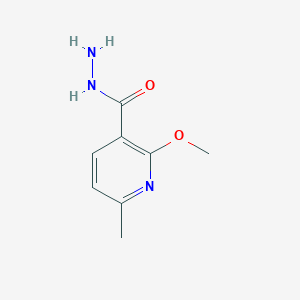
6-Bromo-2-hydrazinylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-hydrazinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and hydrazinyl groups in this compound makes it a compound of interest in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Bromo-2-hydrazinylquinoxaline can be synthesized via multiple routes. One common method involves the hydrazinolysis of 2,3-dichloroquinoxaline derivatives with hydrazine hydrate. This reaction typically occurs under reflux conditions in ethanol . Another route involves the reaction of 3-hydrazinyl derivatives with an additional mole of hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted quinoxalines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other quinoxaline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-hydrazinylquinoxaline involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoquinazoline: Another brominated heterocyclic compound with potential anticancer properties.
2-Hydrazinylquinoxaline: Lacks the bromine atom but shares similar biological activities.
3-Hydrazinylquinoxaline: Similar structure with different substitution patterns, also studied for its biological activities.
Uniqueness
6-Bromo-2-hydrazinylquinoxaline is unique due to the presence of both bromine and hydrazinyl groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Propriétés
Formule moléculaire |
C8H7BrN4 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
(6-bromoquinoxalin-2-yl)hydrazine |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)11-4-8(12-6)13-10/h1-4H,10H2,(H,12,13) |
Clé InChI |
ITSCLZDWIAAHPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CN=C2C=C1Br)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)

![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)






